molecular formula C26H27FePS B12053068 (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene

(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene

Cat. No.: B12053068
M. Wt: 458.4 g/mol
InChI Key: IHULVPNADBGKMY-UHFFFAOYSA-N
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Description

(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is a chiral organophosphorus compound that features a ferrocene backbone. This compound is notable for its applications in asymmetric catalysis, where it serves as a ligand in various catalytic processes. The presence of the bulky t-butylthio group and the diphenylphosphino group contributes to its unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the t-butylthio group. This can be achieved through a substitution reaction where a suitable t-butylthio reagent is used.

    Introduction of the Diphenylphosphino Group: The next step involves the introduction of the diphenylphosphino group. This is often done through a lithiation reaction followed by the addition of a diphenylphosphine reagent.

    Resolution of Enantiomers: The final step is the resolution of the enantiomers to obtain the (Rp)-enantiomer. This can be achieved using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced back to its neutral ferrocene form.

    Substitution: The t-butylthio and diphenylphosphino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ferrocenium salts.

    Reduction: Regeneration of the neutral ferrocene compound.

    Substitution: Formation of various substituted ferrocene derivatives.

Scientific Research Applications

(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates to metal centers, influencing the reactivity and selectivity of the catalytic reactions. The bulky t-butylthio group and the diphenylphosphino group create a unique steric environment that enhances the enantioselectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

    (Sp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene: The enantiomer of the (Rp)-compound, used in similar catalytic applications.

    1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, but lacks the t-butylthio group.

    2-(Diphenylphosphino)ferrocene: Similar structure but without the t-butylthio group.

Uniqueness

(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is unique due to the presence of both the t-butylthio and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness makes it particularly effective in asymmetric catalysis, offering higher enantioselectivity compared to other similar compounds.

Properties

Molecular Formula

C26H27FePS

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;

InChI Key

IHULVPNADBGKMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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